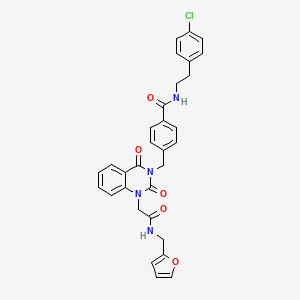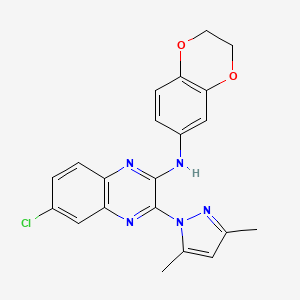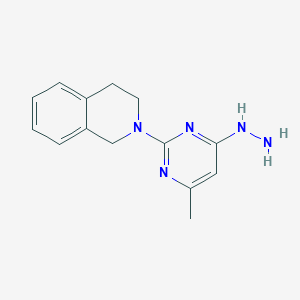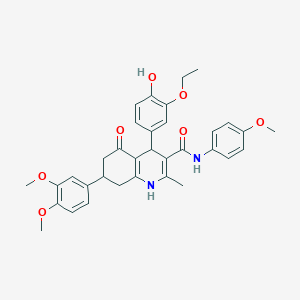![molecular formula C23H19ClF3N3O3S B11437472 {6-[(4-Chlorophenyl)sulfonyl]pyridin-3-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11437472.png)
{6-[(4-Chlorophenyl)sulfonyl]pyridin-3-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a pyridine and a phenyl group, each bearing distinct functional groups such as chlorobenzenesulfonyl and trifluoromethyl.
Preparation Methods
The synthesis of 1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine derivative: Starting with a pyridine ring, the 3-position is functionalized with a carbonyl group.
Introduction of the chlorobenzenesulfonyl group: This step involves sulfonylation of the pyridine derivative using chlorobenzenesulfonyl chloride under basic conditions.
Formation of the piperazine ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.
Attachment of the trifluoromethylphenyl group: Finally, the trifluoromethylphenyl group is attached to the piperazine ring via a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, potentially yielding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, strong oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar compounds to 1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE include:
1-[6-(4-METHYLBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and interactions.
1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(METHOXY)PHENYL]PIPERAZINE: The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of 1-[6-(4-CHLOROBENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H19ClF3N3O3S |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H19ClF3N3O3S/c24-18-5-7-20(8-6-18)34(32,33)21-9-4-16(15-28-21)22(31)30-12-10-29(11-13-30)19-3-1-2-17(14-19)23(25,26)27/h1-9,14-15H,10-13H2 |
InChI Key |
WAOUPQBCYAZODU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B11437390.png)
![7-(2-Butoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11437395.png)
![N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B11437399.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11437401.png)
![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437406.png)
![6-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11437407.png)
![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11437411.png)

![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11437426.png)
![7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437432.png)




